REACTION_CXSMILES
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[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-])=O)[CH:8]=2)[N:3]=1>C(O)C.[Pd]>[NH2:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([CH3:1])[CH:11]=[CH:10]2
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Name
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|
Quantity
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18.8 g
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Type
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reactant
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Smiles
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CC1=NC2=CC=C(C=C2C=C1)[N+](=O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was then removed by filtration
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Type
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CUSTOM
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Details
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the filtrate evaporated to small volume in vacuo
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Type
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FILTRATION
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Details
|
the resultant precipitate collected by filtration
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Type
|
WASH
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Details
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washed with ethanol and ether
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Type
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CUSTOM
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Details
|
dried
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Name
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|
Type
|
product
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Smiles
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NC=1C=C2C=CC(=NC2=CC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |